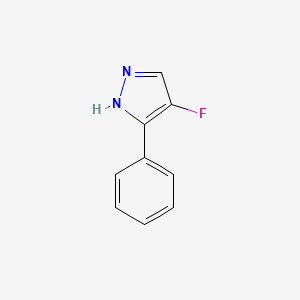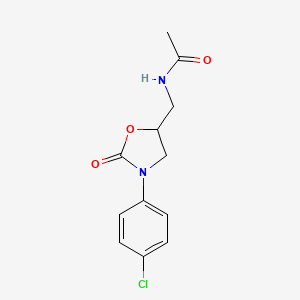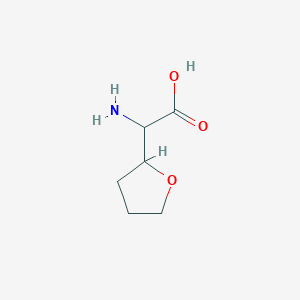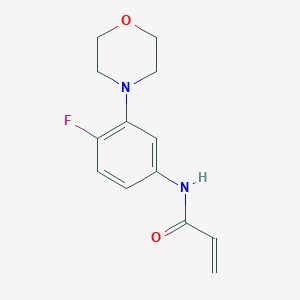![molecular formula C23H28N2O2 B2756415 4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide CAS No. 1797859-38-1](/img/structure/B2756415.png)
4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an oxane ring
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide” are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many bioactive molecules . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, compounds with a pyrrolidine ring can interact with various biological targets due to the ring’s sp3-hybridization, contribution to the molecule’s stereochemistry, and increased three-dimensional coverage .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability. The compound’s pKa, a measure of its acidity or basicity, is predicted to be 16.13 , which could influence its absorption and distribution in the body.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving an appropriate diol and an acid catalyst.
Coupling Reactions: The final step involves coupling the pyrrolidine and oxane rings through a carboxamide linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine rings, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride and alkyl halides in anhydrous conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide: Similar structure with a tetrahydro-2H-pyran ring instead of an oxane ring.
α-Pyrrolidinoisohexanophenone: A stimulant drug with a pyrrolidine ring and phenyl group, but different functional groups and applications.
Uniqueness
4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-22(23(13-16-27-17-14-23)19-8-3-1-4-9-19)24-18-21-12-7-15-25(21)20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMVVLOVOWLVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2756345.png)
![6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2756348.png)
![3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2756349.png)

![(Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2756351.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2756354.png)
![2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2756355.png)
